

# Verducatib in Bronchiectasis: A Comparative Efficacy Analysis Against Current and Emerging Therapies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Verducatib |           |
| Cat. No.:            | B15579060  | Get Quote |

A detailed guide for researchers and drug development professionals on the clinical performance of **Verducatib**, a novel DPP-1 inhibitor, in the context of existing and investigational treatments for bronchiectasis. This report provides a comprehensive comparison based on available clinical trial data, outlines experimental methodologies, and visualizes key biological pathways and workflows.

#### Introduction

Bronchiectasis is a chronic respiratory disease characterized by irreversible bronchial dilation, leading to a vicious cycle of inflammation, mucus hypersecretion, and recurrent pulmonary infections. The pathophysiology is significantly driven by neutrophilic inflammation and the subsequent release of damaging enzymes, most notably neutrophil elastase.[1] **Verducatib** (formerly BI 1291583), a novel, oral, reversible inhibitor of dipeptidyl peptidase 1 (DPP-1), also known as Cathepsin C (CatC), is an investigational therapy being developed by Boehringer Ingelheim.[2] By inhibiting DPP-1, **Verducatib** aims to block the activation of neutrophil serine proteases (NSPs), thereby reducing inflammation and mitigating lung damage.[1][2] This guide provides a comparative analysis of **Verducatib**'s efficacy against another investigational DPP-1 inhibitor, brensocatib, and established standard-of-care treatments for bronchiectasis, including long-term macrolides and inhaled antibiotics.



## Mechanism of Action: Targeting the Inflammatory Cascade

**Verducatib**'s therapeutic potential lies in its targeted inhibition of DPP-1. This enzyme plays a crucial role in the maturation of several NSPs, including neutrophil elastase, proteinase 3, and cathepsin G, within the bone marrow.[1][3] These proteases, when released in the airways, contribute significantly to the tissue destruction and inflammation characteristic of bronchiectasis. By blocking DPP-1, **Verducatib** reduces the activity of these damaging enzymes, offering a novel anti-inflammatory approach to bronchiectasis management.[1][2]





Click to download full resolution via product page

DPP-1 Signaling Pathway and **Verducatib**'s Point of Intervention.



#### **Comparative Efficacy of Bronchiectasis Treatments**

The following tables summarize the key efficacy data from clinical trials of **Verducatib** and its comparators.

Table 1: DPP-1 Inhibitors - Verducatib vs. Brensocatib

| Feature               | Verducatib (BI 1291583) -<br>Phase II AIRLEAF Trial[4]<br>[5][6]                                                                                                                                                                                              | Brensocatib - Phase III<br>ASPEN Trial[7][8][9]                                                                                                                                                               |
|-----------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Primary Endpoint      | Time to first pulmonary exacerbation                                                                                                                                                                                                                          | Annualized rate of pulmonary exacerbations                                                                                                                                                                    |
| Key Efficacy Findings | - Significant dose-dependent benefit on time to first exacerbation (p=0.0448) 2.5 mg and 5 mg doses numerically reduced the risk of an exacerbation (HR 0.66 and 0.71, respectively) 2.5 mg dose showed numerically better efficacy across several endpoints. | - Significantly lower annualized rate of pulmonary exacerbations vs. placebo for both 10 mg and 25 mg doses (p=0.004 and p=0.005, respectively) 25 mg dose significantly slowed the decline in FEV1 (p=0.04). |
| Adverse Events        | Safety profile similar to placebo.                                                                                                                                                                                                                            | Higher incidence of hyperkeratosis compared to placebo.                                                                                                                                                       |

**Table 2: Standard of Care - Long-Term Antibiotics** 



| Feature               | Azithromycin (EMBRACE<br>Trial)[10][11][12]                                                                                                          | Inhaled Tobramycin<br>(Various Trials)[13][14][15]                                                                                                                                                                        |
|-----------------------|------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Primary Endpoint      | Rate of event-based exacerbations                                                                                                                    | Varies (e.g., reduction in P. aeruginosa density, exacerbation rate)                                                                                                                                                      |
| Key Efficacy Findings | - Significantly lower rate of exacerbations vs. placebo (0.59 vs. 1.57 per patient, p<0.0001) No significant difference in FEV1 or SGRQ total score. | <ul> <li>Effective in reducing P.</li> <li>aeruginosa density in sputum.</li> <li>Some studies show favorable impacts on hospitalizations and exacerbations, while others are underpowered for these outcomes.</li> </ul> |
| Adverse Events        | Higher rates of gastrointestinal side effects and increased macrolide resistance.[16]                                                                | Treatment-associated wheezing reported in some cases.                                                                                                                                                                     |

#### **Experimental Protocols**

Detailed methodologies are crucial for the critical appraisal of clinical trial data. The following sections outline the key aspects of the experimental protocols for the cited studies.

#### **Verducatib: AIRLEAF Phase II Trial**

- Study Design: A multinational, randomized, double-blind, placebo-controlled, parallel-group, dose-finding study.[17]
- Participants: Approximately 240 adults with a diagnosis of bronchiectasis confirmed by highresolution computed tomography (HRCT) and a history of at least one pulmonary exacerbation in the previous year.[17]
- Intervention: Patients were randomized in a 2:1:1:2 ratio to receive once-daily oral doses of
   Verducatib (1 mg, 2.5 mg, or 5 mg) or placebo for 24 to 48 weeks.[17]
- Primary Outcome: The primary efficacy objective was to evaluate the dose-response relationship for the three doses of **Verducatib** versus placebo on the time to the first



pulmonary exacerbation up to week 48.[17]

 Secondary and Exploratory Outcomes: Included the frequency of exacerbations, changes in lung function (FEV1), patient-reported outcomes (e.g., St. George's Respiratory Questionnaire - SGRQ), and sputum neutrophil elastase activity.[17]

#### **Brensocatib: ASPEN Phase III Trial**

- Study Design: A global, randomized, double-blind, placebo-controlled study.[7][18]
- Participants: Adult and adolescent patients with a clinical history of bronchiectasis, confirmed by radiological imaging, and at least two exacerbations in the prior 12 months.[7][18]
- Intervention: Patients were randomized 1:1:1 to receive once-daily oral brensocatib (10 mg or 25 mg) or a matching placebo for 52 weeks.[7][18]
- Primary Outcome: The annualized rate of adjudicated pulmonary exacerbations over the 52week treatment period.[8]
- Secondary Outcomes: Included time to first exacerbation, percentage of exacerbation-free patients, change in FEV1, and quality of life assessments.[8]

#### **Azithromycin: EMBRACE Trial**

- Study Design: A randomized, double-blind, placebo-controlled trial conducted at three centers in New Zealand.[11]
- Participants: Patients aged 18 years or older with a diagnosis of bronchiectasis confirmed by HRCT and at least one pulmonary exacerbation requiring antibiotics in the past year.[10][11]
- Intervention: Patients were randomly assigned to receive either azithromycin 500 mg three times a week or a placebo for 6 months.[11][19]
- Co-primary Outcomes: Rate of event-based exacerbations during the 6-month treatment period, change in pre-bronchodilator FEV1, and change in the total score on the SGRQ.[11]

#### **Inhaled Tobramycin: BATTLE Trial**

• Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[14]



- Participants: Patients aged 18 years or older with confirmed bronchiectasis, at least two
  exacerbations in the preceding year, and a positive sputum culture with pathogens sensitive
  to tobramycin.[14][20]
- Intervention: Patients were treated with tobramycin inhalation solution (TIS) once daily or a placebo (saline 0.9%) for 52 weeks.[14]
- Primary Outcome: The yearly rate of pulmonary exacerbations.[14]
- Secondary Outcomes: Time to next exacerbation, change in lung function, quality of life measurements, and safety assessments.[14]



Click to download full resolution via product page

Generalized Experimental Workflow for Bronchiectasis Clinical Trials.

#### Conclusion

**Verducatib**, as a DPP-1 inhibitor, represents a promising novel therapeutic strategy for bronchiectasis by directly targeting the underlying neutrophilic inflammation. Early clinical data from the Phase II AIRLEAF trial suggests a dose-dependent reduction in the risk of exacerbations. Comparative analysis with another DPP-1 inhibitor, brensocatib, which has shown positive Phase III results, indicates that this drug class holds significant potential. When compared to the current standard of care, such as long-term macrolides and inhaled antibiotics, DPP-1 inhibitors offer a distinct mechanism of action that is not directly antimicrobial but rather focuses on modulating the host's inflammatory response. The ongoing Phase III AIRTIVITY trial for **Verducatib** will be crucial in further establishing its efficacy and safety profile relative to existing and emerging therapies.[2] For researchers and drug development



professionals, the continued investigation of DPP-1 inhibitors like **Verducatib** is a key area of interest in the pursuit of more effective and targeted treatments for the management of bronchiectasis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Dipeptidyl peptidase 1 inhibitors and neutrophilic inflammation in bronchiectasis: a narrative review PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [boehringer-ingelheim.com]
- 3. researchgate.net [researchgate.net]
- 4. Cathepsin C (dipeptidyl peptidase 1) inhibition in adults with bronchiectasis: AIRLEAF, a
  phase II randomised, double-blind, placebo-controlled, dose-finding study PMC
  [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cathepsin C (dipeptidyl peptidase 1) inhibition in adults with bronchiectasis: AIRLEAF, a
  phase II randomised, double-blind, placebo-controlled, dose-finding study PubMed
  [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 9. Phase 3 Trial of the DPP-1 Inhibitor Brensocatib in Bronchiectasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Azithromycin for prevention of exa ... | Article | H1 Connect [archive.connect.h1.co]
- 11. Azithromycin for prevention of exacerbations in non-cystic fibrosis bronchiectasis (EMBRACE): a randomised, double-blind, placebo-controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A phase 4 multicentre, 2×2 factorial randomised, double-blind, placebo-controlled trial to investigate the efficacy and safety of tobramycin inhalation solution for Pseudomonas







aeruginosa eradication in bronchiectasis: ERASE | European Respiratory Society [publications.ersnet.org]

- 14. The BATTLE study: Effects of long-term tobramycin inhalation solution (TIS) once daily on exacerbation rate in patients with non-cystic fibrosis bronchiectasis. Study protocol of a double blind, randomized, placebo-controlled trial: study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evidence of Inhaled Tobramycin in Non-Cystic Fibrosis Bronchiectasis [openrespiratorymedicinejournal.com]
- 16. 2minutemedicine.com [2minutemedicine.com]
- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. thorax.bmj.com [thorax.bmj.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Verducatib in Bronchiectasis: A Comparative Efficacy Analysis Against Current and Emerging Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579060#comparing-the-efficacy-of-verducatib-with-other-bronchiectasis-treatments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com